1-Decene

Catalog No.
S515758
CAS No.
872-05-9
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

872-05-9

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

solubility

4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none

Synonyms

1-Decene; 1-n-Decene; alpha-Decene; CCRIS 5718; Dec-1-ene; Decylene; Dialene 10; Gulftene 10; HSDB 1073.

Canonical SMILES

CCCCCCCCC=C

The exact mass of the compound 1-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06e-06 mmiscible in ethanol and ethyl etherin water, 0.115 mg/l @ 25 °csolubility in water, g/100ml: (very poor)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62122. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: GLAZING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Decene is a linear alpha-olefin (LAO) characterized by a terminal double bond on a ten-carbon chain. This structure makes it a critical intermediate and monomer in the chemical industry. Its primary industrial value lies in its role as a precursor for polyalphaolefin (PAO) synthetic lubricants and as a comonomer in the production of linear low-density polyethylene (LLDPE). [REFS-1, REFS-2] The C10 chain length is a key attribute, directly influencing the physical properties, such as viscosity and low-temperature performance, of resulting polymers and synthetic oils. [2]

Substituting 1-Decene with other linear alpha-olefins, such as 1-octene or 1-dodecene, is often not viable due to the direct, predictable impact of alkyl chain length on final product performance. In synthetic lubricant (PAO) production, using a shorter (C8) or longer (C12) olefin alters critical specifications like viscosity, pour point, and volatility. [1] For example, PAOs made from olefins heavier than 1-decene typically exhibit higher pour points, which is detrimental to low-temperature fluidity. [2] Similarly, in LLDPE production, comonomer chain length directly affects polymer properties; 1-decene provides a unique balance of properties not achievable by simple substitution with C8 or C12 analogs. [3] Furthermore, replacement with cheaper internal decene isomers is unsuitable for processes like hydroformylation or Ziegler-Natta polymerization, which require the higher reactivity of the terminal double bond for efficient and selective conversion. [4]

Precursor Suitability: Achieving Optimal Lubricant Properties in Polyalphaolefin (PAO) Synthesis

In the synthesis of synthetic lubricants, 1-decene is a benchmark precursor for achieving a desirable balance of properties. PAOs produced from 1-decene, such as PAO 4 (primarily 1-decene trimer), exhibit a pour point of less than -60°C with a Noack volatility of 13-14%. [1] In contrast, using a higher alpha-olefin like 1-dodecene results in a significantly higher (worse) pour point; an 8 cSt PAO made from 1-dodecene alone has a pour point of -36°C, compared to -51°C for a comparable 1-decene-based product. [1] While co-oligomerizing 1-decene with 1-dodecene can modulate properties, pure 1-decene provides superior low-temperature performance, a critical parameter for automotive and industrial lubricants. [REFS-1, REFS-2] Research confirms that among C8-C12 alpha-olefins, PAOs synthesized from 1-decene show the best overall performance characteristics. [3]

Evidence DimensionPour Point of 8 cSt PAO Base Oil
Target Compound Data-51 °C (from 1-Decene)
Comparator Or Baseline1-Dodecene (-36 °C)
Quantified Difference1-Decene-based PAO has a 15 °C lower (better) pour point.
ConditionsCationic oligomerization to produce 8 cSt PAO base oil, followed by hydrogenation. Pour point measured via ASTM D97.

For lubricant formulators, selecting 1-decene as the precursor is critical for meeting stringent low-temperature performance specifications required in high-performance engine oils and industrial fluids.

Processability Advantage: Higher Comonomer Incorporation in LLDPE Production

In the production of linear low-density polyethylene (LLDPE) under industrial high-temperature, high-pressure conditions, 1-decene demonstrates a processability advantage over shorter alpha-olefins. One study utilizing a CGC metallocene catalyst found that 1-decene exhibits significantly higher comonomer incorporation compared to 1-hexene and 1-octene. [1] This enhanced incorporation is attributed to 1-decene's higher boiling point, which allows it to remain in the liquid phase during polymerization, facilitating its integration into the polymer chain. [1] This allows for more efficient control over the final polymer's density and crystallinity. While polymerization activity may decrease slightly with longer chain comonomers due to steric hindrance, the superior incorporation of 1-decene presents a key processing benefit for achieving target polymer specifications. [REFS-1, REFS-2]

Evidence DimensionComonomer Incorporation Efficiency
Target Compound DataSignificantly higher incorporation
Comparator Or Baseline1-Hexene and 1-Octene (Lower incorporation)
Quantified DifferenceQualitatively described as 'significantly higher' due to phase behavior during polymerization.
ConditionsHigh-temperature, high-pressure LLDPE synthesis using a CGC metallocene catalyst.

For polymer manufacturers, the higher incorporation efficiency of 1-decene can lead to more cost-effective production and easier process control to meet specific LLDPE grade requirements for density and mechanical properties.

Synthesis Compatibility: Differentiated Reactivity with Ziegler-Natta Catalysts vs. Molecular Catalysts

The choice of catalyst system dictates the relative reactivity of alpha-olefin comonomers, making 1-decene's performance highly context-dependent. With modern molecular catalysts (metallocene and post-metallocene), 1-decene and 1-hexene exhibit nearly identical reactivity ratios during ethylene copolymerization. [1] However, when using traditional heterogeneous Ziegler-Natta (ZN) catalysts, a significant drop in reactivity is observed for 1-decene compared to 1-hexene, with 1-decene being roughly 10-fold less prone to incorporation. [1] This idiosyncratic behavior with ZN catalysts is a critical procurement consideration. For processes utilizing ZN catalysts, a higher feed ratio of 1-decene may be required to achieve the same level of incorporation as 1-hexene, impacting process economics.

Evidence DimensionRelative Comonomer Reactivity vs. 1-Hexene
Target Compound Data10-fold lower with Ziegler-Natta catalysts; Nearly identical with molecular catalysts.
Comparator Or Baseline1-Hexene (Reactivity baseline)
Quantified DifferenceA ~90% reduction in incorporation propensity with Ziegler-Natta catalysts compared to 1-hexene.
ConditionsEthene/1-alkene copolymerization at 60 °C in heptane slurry.

This evidence allows buyers to align their choice of alpha-olefin with their specific catalyst technology, avoiding process inefficiencies and unexpected costs associated with lower-than-expected comonomer incorporation in Ziegler-Natta systems.

Formulation of High-Performance Synthetic Automotive and Industrial Lubricants

1-Decene is the preferred precursor for producing Group IV PAO base oils (e.g., PAO 4, PAO 6, PAO 8) that must meet stringent low-temperature performance standards. The C10 chain length provides an optimal balance, yielding lubricants with very low pour points (e.g., <-60°C for PAO 4) and good viscosity indices, a combination not readily achieved with 1-octene or 1-dodecene alone. [REFS-1, REFS-2]

Production of Specific LLDPE Grades for High-Strength Films

As a comonomer in polyethylene production, 1-decene is used to precisely control polymer density, crystallinity, and mechanical properties. Its efficient incorporation, particularly in high-temperature solution or gas-phase processes, makes it a valuable tool for producing LLDPE resins with specific performance targets for applications like durable packaging films. [3]

Synthesis of C11 Aldehydes and Alcohols for Plasticizers and Surfactants

The terminal double bond of 1-decene allows for high-selectivity hydroformylation to produce linear C11 aldehydes (undecanal). These aldehydes are key intermediates for manufacturing C11 plasticizer alcohols and specialty surfactants, where the linearity and specific chain length are crucial for performance. The use of internal decene isomers would result in branched products and lower process efficiency. [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; OtherSolid
GasVapor; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.1565

Boiling Point

339.1 °F at 760 mm Hg (USCG, 1999)
170.5 °C
170.56 °C @ 760 mm Hg
172 °C
146-170 °C

Flash Point

128 °F (USCG, 1999)
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.
45 °C c.c.

Vapor Density

4.84 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74
0.74 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

5.7 (LogP)
log Kow= 5.70
8
5.12

Odor

PLEASANT

Appearance

Solid powder

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O4U4C718P

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;
H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mmHg
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23
Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

872-05-9
68037-01-4
68855-58-3
25189-70-2
37309-58-3
25339-53-1

Biological Half Life

4.47 Days

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Transportation equipment manufacturing
Wholesale and retail trade
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Last modified: 08-15-2023
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